molecular formula C21H22ClN3O3S B2476166 Isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878122-68-0

Isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2476166
CAS No.: 878122-68-0
M. Wt: 431.94
InChI Key: CHLUGUFEPFZLRY-UHFFFAOYSA-N
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Description

Isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H22ClN3O3S and its molecular weight is 431.94. The purity is usually 95%.
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Properties

IUPAC Name

propan-2-yl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-5-10-29-21-24-18-17(19(26)25-21)16(13-6-8-14(22)9-7-13)15(12(4)23-18)20(27)28-11(2)3/h5-9,11,16H,1,10H2,2-4H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLUGUFEPFZLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)Cl)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a complex structure that includes a pyrido-pyrimidine framework, which is often associated with various pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

C17H18ClN3O3S\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{3}\text{S}

This structure contains functional groups that may contribute to its biological activity, such as the allylthio group and the chlorophenyl moiety.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl have demonstrated significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial effects against various strains of bacteria, including Salmonella typhi and Bacillus subtilis . The mechanism of action is thought to involve disruption of bacterial cell walls or interference with metabolic pathways.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. It shows potential as an acetylcholinesterase (AChE) inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's . Additionally, it exhibits strong inhibitory effects against urease, an enzyme linked to the pathogenesis of certain infections .

Anticancer Properties

The biological activity profile suggests potential anticancer properties. Compounds with similar structural features have been reported to exhibit cytotoxic effects against various cancer cell lines . The presence of the chlorophenyl group enhances the interaction with cellular targets, potentially leading to apoptosis in malignant cells.

Study 1: Antibacterial Screening

In a comparative study assessing antibacterial activity, derivatives of pyrido-pyrimidine compounds were tested against several bacterial strains. The results indicated that compounds with similar structures exhibited varying degrees of effectiveness, with IC50 values ranging from moderate (10-50 µg/mL) to strong (>10 µg/mL) against Bacillus subtilis and Escherichia coli .

CompoundBacterial StrainIC50 (µg/mL)
ASalmonella typhi15
BBacillus subtilis10
CStaphylococcus aureus25

Study 2: Enzyme Inhibition Assays

A detailed study on enzyme inhibition revealed that isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl showed promising results as an AChE inhibitor. The compound was tested alongside known inhibitors and displayed competitive inhibition with an IC50 value of approximately 5 µM .

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